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molecular formula C9H9BrO2 B102894 1-(5-Bromo-2-hydroxyphenyl)propan-1-one CAS No. 17764-93-1

1-(5-Bromo-2-hydroxyphenyl)propan-1-one

Cat. No. B102894
M. Wt: 229.07 g/mol
InChI Key: NDXLYRKTHTZXRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05677324

Procedure details

Aluminium chloride (3.747 kg) was added to dichloromethane (7.0 l) at room temperature and propionyl chloride (1.297 kg) was then added over a 10 minute period. The mixture was stirred for 45 minutes and then a solution of 4-bromoanisole (1.312 kg) in dichloromethane (0.87 l) was added over a 15 minute period. The mixture was heated under reflux for 6.5 hours and then kept overnight at room temperature. The ice-cooled reaction mixture was quenched by the slow addition of ice (15 kg) over 1.5 hours. The mixture obtained was stirred for 15 minutes, the layers were separated and the aqueous layer extracted with dichloromethane (2×1.0 l). The organic layers were combined and washed with water (2×2.0 l), then two-thirds of the solvent removed by distillation at atmospheric pressure. Methanol (5.63 l) was then added slowly and the distillation continued until a pot temperature of 64° C. and a head temperature of 62° C. was achieved. Water (0.4 l) was added slowly and the mixture was cooled resulting in the precipitation of an off-white solid. Further water (0.4 l) was then added slowly and the precipitated solid granulated at about 10° C. for 2 hours. The solid was then filtered off, washed sparingly with a 6:1 methanol/water mixture and dried under reduced pressure at 50° C. to provide the title compound (1.464 kg).
Quantity
3.747 kg
Type
reactant
Reaction Step One
Quantity
7 L
Type
solvent
Reaction Step One
Quantity
1.297 kg
Type
reactant
Reaction Step Two
Quantity
1.312 kg
Type
reactant
Reaction Step Three
Quantity
0.87 L
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.4 L
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[C:5](Cl)(=[O:8])[CH2:6][CH3:7].[Br:10][C:11]1[CH:16]=[CH:15][C:14]([O:17]C)=[CH:13][CH:12]=1.O>ClCCl>[Br:10][C:11]1[CH:12]=[CH:13][C:14]([OH:17])=[C:15]([C:5](=[O:8])[CH2:6][CH3:7])[CH:16]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
3.747 kg
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
7 L
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.297 kg
Type
reactant
Smiles
C(CC)(=O)Cl
Step Three
Name
Quantity
1.312 kg
Type
reactant
Smiles
BrC1=CC=C(C=C1)OC
Name
Quantity
0.87 L
Type
solvent
Smiles
ClCCl
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0.4 L
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6.5 hours
Duration
6.5 h
WAIT
Type
WAIT
Details
kept overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
reaction mixture
CUSTOM
Type
CUSTOM
Details
was quenched by the slow addition of ice (15 kg) over 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The mixture obtained
STIRRING
Type
STIRRING
Details
was stirred for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with dichloromethane (2×1.0 l)
WASH
Type
WASH
Details
washed with water (2×2.0 l)
CUSTOM
Type
CUSTOM
Details
two-thirds of the solvent removed by distillation at atmospheric pressure
ADDITION
Type
ADDITION
Details
Methanol (5.63 l) was then added slowly
DISTILLATION
Type
DISTILLATION
Details
the distillation
CUSTOM
Type
CUSTOM
Details
continued until a pot temperature of 64° C.
CUSTOM
Type
CUSTOM
Details
a head temperature of 62° C.
ADDITION
Type
ADDITION
Details
Water (0.4 l) was added slowly
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
CUSTOM
Type
CUSTOM
Details
resulting in the precipitation of an off-white solid
WAIT
Type
WAIT
Details
the precipitated solid granulated at about 10° C. for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The solid was then filtered off
WASH
Type
WASH
Details
washed sparingly with a 6:1 methanol/water mixture
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 50° C.

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)O)C(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.464 kg
YIELD: CALCULATEDPERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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